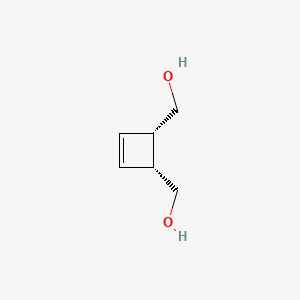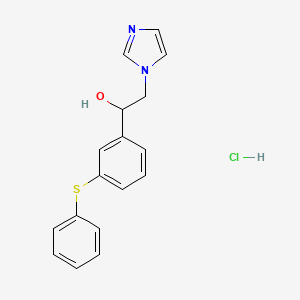
alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride: is a chemical compound with a complex structure that includes an imidazole ring, a phenyl group, and a thiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the phenyl and thiophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ethanol moiety: This step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the ethanol group to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and thiophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can be compared with other similar compounds, such as:
- Alpha-(p-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(o-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(m-Phenylthioethyl)-1-imidazoleethanol monohydrochloride
These compounds share similar structural features but differ in the position of the phenyl and thiophenyl groups, which can affect their chemical properties and biological activities
Propriétés
Numéro CAS |
73932-28-2 |
|---|---|
Formule moléculaire |
C17H17ClN2OS |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H16N2OS.ClH/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15;/h1-11,13,17,20H,12H2;1H |
Clé InChI |
ZKKCWWWDLASCOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(CN3C=CN=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




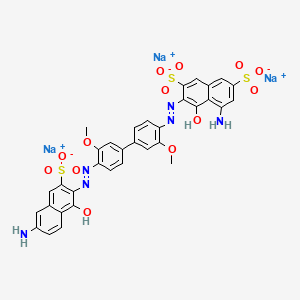

![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)

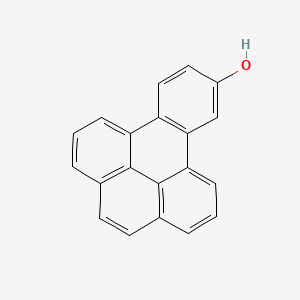
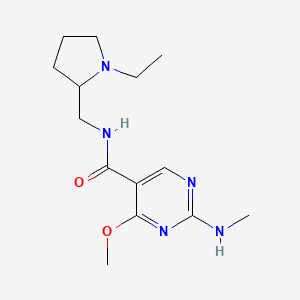
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
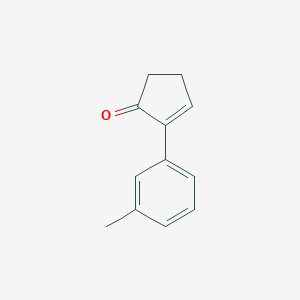
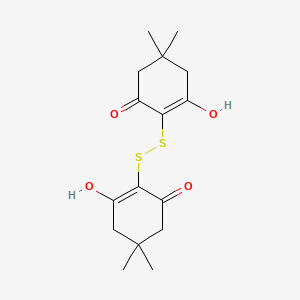
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
